molecular formula C18H14N2 B14235172 1-[(Anthracen-9-YL)methyl]-1H-imidazole CAS No. 496803-12-4

1-[(Anthracen-9-YL)methyl]-1H-imidazole

Katalognummer: B14235172
CAS-Nummer: 496803-12-4
Molekulargewicht: 258.3 g/mol
InChI-Schlüssel: YKHAWHQREPVHAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Anthracen-9-YL)methyl]-1H-imidazole is a compound that combines the structural features of anthracene and imidazole. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while imidazole is a five-membered heterocyclic compound containing nitrogen. This combination results in a molecule with unique chemical and physical properties, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Anthracen-9-YL)methyl]-1H-imidazole typically involves the alkylation of imidazole with 9-chloromethylanthracene. The reaction is carried out under basic conditions, often using potassium carbonate or sodium hydride as the base, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(Anthracen-9-YL)methyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the anthracene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Halogenated anthracene derivatives.

Wirkmechanismus

The mechanism of action of 1-[(Anthracen-9-YL)methyl]-1H-imidazole is largely dependent on its interaction with specific molecular targets. In biological systems, it can interact with DNA, proteins, and other biomolecules through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-[(Anthracen-9-YL)methyl]-1H-imidazole can be compared with other anthracene derivatives and imidazole-containing compounds:

Eigenschaften

CAS-Nummer

496803-12-4

Molekularformel

C18H14N2

Molekulargewicht

258.3 g/mol

IUPAC-Name

1-(anthracen-9-ylmethyl)imidazole

InChI

InChI=1S/C18H14N2/c1-3-7-16-14(5-1)11-15-6-2-4-8-17(15)18(16)12-20-10-9-19-13-20/h1-11,13H,12H2

InChI-Schlüssel

YKHAWHQREPVHAS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN4C=CN=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.